Diisopropyldimethoxysilane
Overview
Description
Camptothecin-20-O-Propionate is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound has shown significant potential as an anticancer agent due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Mechanism of Action
Target of Action
Diisopropyldimethoxysilane is a type of organosilicon compound, which is primarily used in the field of organic synthesis . The primary targets of this compound are typically organic substrates where it acts as a silylating agent. The role of silylating agents is to protect or modify different functional groups in organic molecules during chemical reactions.
Mode of Action
The mode of action of this compound involves the formation of silyl ethers when it reacts with alcohols. The silicon atom in this compound forms a bond with the oxygen atom in the alcohol, resulting in the formation of a silyl ether and the release of methanol . This reaction is often used in the protection of alcohols during organic synthesis, as the silyl ether can be selectively deprotected when needed.
Biochemical Pathways
The silyl ethers it forms can be selectively deprotected under certain conditions, allowing for the selective modification of complex molecules .
Pharmacokinetics
Like other organosilicon compounds, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of the action of this compound is the formation of silyl ethers, which are used in the protection of alcohols during organic synthesis . This allows for the selective modification of complex organic molecules, facilitating the synthesis of a wide range of biologically active compounds.
Action Environment
The action of this compound is highly dependent on the reaction conditions. The formation of silyl ethers typically requires an anhydrous environment and can be catalyzed by acids or bases . The stability of the compound and its reactivity can be influenced by factors such as temperature, solvent, and the presence of other reagents.
Biochemical Analysis
Molecular Mechanism
It’s known that silanes can bind to various biomolecules, potentially influencing their function
Temporal Effects in Laboratory Settings
It’s known that Diisopropyldimethoxysilane has a boiling point of 164 °C and a flash point of 44 °C , indicating its stability under normal laboratory conditions.
Preparation Methods
Camptothecin-20-O-Propionate is synthesized by reacting camptothecin with propionic anhydride in the presence of concentrated sulfuric acid as a catalyst . The reaction conditions typically involve maintaining a controlled temperature and ensuring the purity of the reactants to achieve a high yield and purity of the final product. Industrial production methods may involve scaling up this reaction in a controlled environment to ensure consistent quality and yield.
Chemical Reactions Analysis
Camptothecin-20-O-Propionate undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis, where camptothecin reacts with propionic anhydride.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield camptothecin and propionic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the camptothecin moiety, potentially altering its biological activity. Common reagents used in these reactions include sulfuric acid for esterification and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Camptothecin-20-O-Propionate has been extensively studied for its anticancer properties. It has shown strong activity against various human tumor xenografts in preclinical studies . Its ability to inhibit DNA topoisomerase I makes it a valuable tool in cancer research, particularly in studying the mechanisms of DNA replication and transcription. Additionally, its relatively low toxicity compared to other chemotherapeutic agents makes it a promising candidate for further development in cancer therapy .
Comparison with Similar Compounds
Camptothecin-20-O-Propionate is similar to other camptothecin derivatives such as 9-nitrocamptothecin and 9-aminocamptothecin . it is unique in its esterification with propionic acid, which may enhance its solubility and reduce toxicity. Other similar compounds include irinotecan and topotecan, which are also camptothecin derivatives used clinically as anticancer agents. The uniqueness of Camptothecin-20-O-Propionate lies in its balance of efficacy and reduced side effects, making it a promising candidate for further research and development .
Properties
IUPAC Name |
dimethoxy-di(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUZTHRFWIGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066341 | |
Record name | Silane, dimethoxybis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, dimethoxybis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18230-61-0 | |
Record name | Diisopropyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18230-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dimethoxybis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018230610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethoxybis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dimethoxybis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1-methylethyl)-dimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | bis(1-methylethyl)-dimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diisopropyldimethoxysilane interact with Ziegler-Natta catalysts during polymerization?
A1: this compound interacts with the active sites of Ziegler-Natta catalysts, primarily titanium (Ti) centers. This interaction modifies the electronic environment of the active site, directly impacting catalyst activity and polymer properties. [, , ]
Q2: What are the downstream effects of this compound on the polymer microstructure?
A2: Research indicates that this compound generally enhances the stereospecificity of the catalyst, leading to the formation of polypropylene with a higher content of isotactic sequences. This increase in isotacticity often translates to improved mechanical properties in the resulting polymer. [, , ]
Q3: How does this compound compare to other external donors in terms of influencing catalyst activity?
A3: Studies comparing different external donors reveal that the specific donor used can significantly impact catalyst activity. For instance, while this compound generally enhances isotacticity, it may lead to lower activity compared to dicyclopentyldimethoxysilane. [, ]
Q4: Does this compound affect the molecular weight distribution of the synthesized polymer?
A5: Research shows that this compound can influence the molecular weight distribution. Polypropylene synthesized with this compound as an external donor exhibited lower polydispersity indices (PDI) compared to those synthesized with other donors. []
Q5: Are there any studies exploring the long-term stability of Ziegler-Natta catalysts modified with this compound?
A7: Research indicates that external donors can impact catalyst stability over time. One study observed that catalysts modified with this compound displayed a slower activity decay compared to those modified with cyclohexyldimethoxymethylsilane. []
Q6: What analytical techniques are employed to study the impact of this compound on Ziegler-Natta catalysts and polymers?
A8: A range of analytical techniques is used to characterize the catalysts and polymers. X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure analysis (EXAFS) provide insights into the interaction between this compound and the titanium active sites. [] 13C-NMR helps determine the tacticity and microstructure of the produced polymers. [, ] High-temperature gel permeation chromatography (GPC) is used to analyze the molecular weight distribution of the polymers. [, ]
Q7: Beyond its role in propylene polymerization, are there other applications of this compound in material science?
A9: Yes, this compound is also explored in the development of high-temperature solid lubricants. When used as a precursor in the synthesis of organosilica networks, this compound contributes to the material's ability to reduce friction at elevated temperatures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.